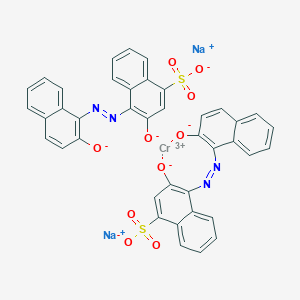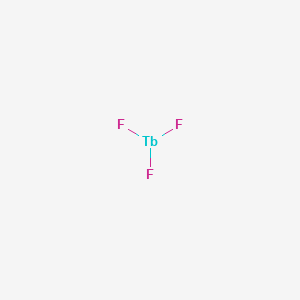
Zirconiumiodid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium iodide, also known as zirconium tetraiodide, is a chemical compound with the formula ZrI₄. It is an orange-yellow crystalline solid that is hygroscopic and degrades in the presence of water. This compound is notable for its use in the purification of zirconium metal and has a polymeric structure characterized by octahedral zirconium centers interconnected by doubly bridging iodide ligands .
Wissenschaftliche Forschungsanwendungen
Zirconium iodide has several applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other zirconium compounds and as a reagent in various chemical reactions.
Biology and Medicine: While not directly used in biological systems, zirconium compounds derived from zirconium iodide are explored for their potential biomedical applications, including as catalysts in drug synthesis.
Industry: Employed in the production of high-purity zirconium metal, which is essential for nuclear reactors due to its low neutron-capture cross-section. .
Wirkmechanismus
Target of Action
Zirconium iodide, also known as zirconium(IV) iodide, is a chemical compound with the formula ZrI4 . It is primarily used as an intermediate in the purification of zirconium metal . The primary targets of zirconium iodide are zirconium metal and iodine .
Mode of Action
Zirconium iodide is prepared by the direct reaction of powdered zirconium metal and iodine . The compound is volatile, subliming as intact tetrahedral ZrI4 molecules . It adopts a polymeric structure, consisting of octahedral Zr(IV) centers interconnected by four doubly bridging iodide ligands .
Biochemical Pathways
It is known that iodine plays a vital role in human, plant, and animal life . Iodine is essential for the biosynthesis of thyroid hormones, which are crucial for normalizing human body growth, maturation and development, cell and tissue growth, and body metabolism .
Pharmacokinetics
It is known that the compound is volatile and sublimes as intact tetrahedral zri4 molecules
Result of Action
The primary result of zirconium iodide’s action is the production of pure ductile metallic zirconium . Pyrolysis of zirconium(IV) iodide gas by contact of hot wire was the first industrial process for the commercial production of pure ductile metallic zirconium .
Action Environment
Zirconium iodide is an orange-colored solid that degrades in the presence of water . This suggests that its action, efficacy, and stability could be influenced by environmental factors such as humidity. It is also worth noting that zirconium iodide is hazardous, with safety data indicating that it can cause severe skin burns, eye damage, and may cause respiratory irritation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zirconium iodide is typically prepared by the direct reaction of powdered zirconium metal with iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product: [ \text{Zr} + 2 \text{I}_2 \rightarrow \text{ZrI}_4 ]
Industrial Production Methods: The industrial production of zirconium iodide involves the van Arkel–de Boer process, also known as the iodide process or crystal-bar process. This method was developed by Anton Eduard van Arkel and Jan Hendrik de Boer in 1925. In this process, impure zirconium is heated with iodine at 50–250°C in an evacuated vessel, forming zirconium tetraiodide. The gaseous zirconium tetraiodide is then decomposed on a hot tungsten filament at around 1400°C, yielding pure zirconium metal .
Types of Reactions:
Oxidation: Zirconium iodide can undergo oxidation reactions, forming zirconium dioxide and iodine.
Reduction: It can be reduced back to zirconium metal and iodine under high-temperature conditions.
Substitution: Zirconium iodide can participate in substitution reactions with other halides, forming different zirconium halide compounds.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or other oxidizing agents.
Reduction: High temperatures and reducing agents such as hydrogen or metals.
Substitution: Other halides like chlorine, bromine, or fluorine under controlled conditions.
Major Products:
Oxidation: Zirconium dioxide (ZrO₂) and iodine (I₂).
Reduction: Zirconium metal (Zr) and iodine (I₂).
Substitution: Various zirconium halides such as zirconium chloride (ZrCl₄), zirconium bromide (ZrBr₄), and zirconium fluoride (ZrF₄).
Vergleich Mit ähnlichen Verbindungen
- Zirconium chloride (ZrCl₄)
- Zirconium bromide (ZrBr₄)
- Zirconium fluoride (ZrF₄)
Comparison:
- Zirconium iodide vs. Zirconium chloride: Zirconium iodide is more hygroscopic and has a higher molecular weight compared to zirconium chloride. Both compounds are used in the purification of zirconium metal, but zirconium iodide is preferred for its higher volatility.
- Zirconium iodide vs. Zirconium bromide: Zirconium bromide is less volatile than zirconium iodide, making the latter more suitable for processes requiring sublimation.
- Zirconium iodide vs. Zirconium fluoride: Zirconium fluoride is more stable and less reactive compared to zirconium iodide, which is advantageous in applications requiring high chemical resistance .
Zirconium iodide’s unique properties, such as its high volatility and ability to form stable complexes, make it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
13986-26-0 |
|---|---|
Molekularformel |
I4Zr |
Molekulargewicht |
598.84 g/mol |
IUPAC-Name |
tetraiodozirconium |
InChI |
InChI=1S/4HI.Zr/h4*1H;/q;;;;+4/p-4 |
InChI-Schlüssel |
XLMQAUWIRARSJG-UHFFFAOYSA-J |
SMILES |
[Zr+4].[I-].[I-].[I-].[I-] |
Kanonische SMILES |
[Zr](I)(I)(I)I |
| 13986-26-0 | |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Q1: What is the molecular formula and weight of Zirconium tetraiodide?
A1: The molecular formula of Zirconium tetraiodide is ZrI4, and its molecular weight is 598.84 g/mol.
Q2: What are the thermodynamic properties associated with the vaporization of Zirconium tetraiodide from substoichiometric Zirconium iodides?
A2: Research has shown a univariant equilibrium exists between solid ZrI1.9 and ZrI1.3. The pressure of gaseous ZrI4 within this region is described by the equation log10 P(atm) = -9308/T + 8.84 []. Another study revealed a univariant region between ZrI and Zr, with the gaseous ZrI4 pressure represented by log p(atm) = (‐12.551 ± 0.124) × 103/T + (9.770 ± 0.103) [].
Q3: How does the presence of lower Zirconium iodides influence the refining process of Zirconium?
A3: Lower Zirconium iodides (ZrI3 and ZrI2) form on the surface of crude Zirconium during the iodide refining process [, ]. These iodides react with ZrI4, effectively reducing its pressure within the reaction vessel. This, in turn, influences the rate of Zirconium deposition during the refining process.
Q4: What is the enthalpy of formation for gaseous Zirconium iodides (ZrI4, ZrI3, ZrI2, ZrI)?
A4: Using Knudsen cell mass spectrometry, the following enthalpies of formation (ΔHf°298) were determined: ZrI3 (g) = -30.8 ± 1.5 kcal/mole, ZrI2 (g) = 32.6 ± 4.0 kcal/mole, and ZrI (g) = 96.3 ± 2.8 kcal/mole. It is noteworthy that the individual bond dissociation energies, derived from this enthalpy data, are close to the average value found in ZrI4 [].
Q5: Can you provide insight into the estimated thermodynamic properties of solid Zirconium iodides?
A5: Based on equilibrium pressure data within the Zirconium-iodine system, researchers have estimated the following enthalpies of formation for solid Zirconium iodides: ZrI4 = -198 ± 5 kcal/mole, ZrI3 = -130 ± 5 kcal/mole, and ZrI2 = -76 ± 5 kcal/mole [].
Q6: How can Zirconium iodide be utilized for coating Uranium?
A6: A process called the iodide process utilizes the thermal decomposition of Zirconium iodide vapors on Uranium metal surfaces heated to approximately 1100°C in a vacuum. This forms a bonded layer of crystalline Zirconium on the Uranium. Pre-treating the Uranium with iodine, followed by vaporizing the resulting Uranium iodide, enhances diffusion between Uranium and deposited Zirconium, leading to improved corrosion resistance of the coating [].
Q7: How does the anionic composition of a solution affect the anodic passivation of Zirconium?
A7: Studies using Zirconium iodide in various 1 N aqueous solutions (KCl, KNO3, K2SO4, KH2PO4 + K2HPO4) at constant pH revealed that the anionic composition significantly influences the anodic film formation on Zirconium []. This impact is observed through changes in the capacitative impedance and the ohmic component during the anodic oxidation process.
Q8: What role do interstitial atoms play in the stabilization of Zirconium iodide clusters?
A8: Interstitial atoms like carbon, boron, aluminum, and silicon play a crucial role in stabilizing Zirconium iodide clusters [, , , ]. These atoms reside at the center of Zr6I12-type clusters, significantly influencing the cluster size and bonding characteristics. For instance, the Zr-Zr distances within the cluster vary from 3.580 Å (Si) to 3.195 Å (Zr6I12C) depending on the interstitial atom.
Q9: Are there any examples of Zirconium iodide clusters encapsulating larger entities like Pyrex glass?
A9: Interestingly, even impurities like Pyrex glass can contribute to the formation of Zirconium iodide clusters. The silicon and boron present in trace amounts of Pyrex glass react to form Cs0.54Zr6I14(B,Si) along with ZrO2 [, ]. Structural analysis reveals that the cluster encapsulates an approximately 50:50 mixture of boron and silicon.
Q10: How does the presence of alkali metal cations impact Zirconium iodide cluster formation?
A10: The presence of alkali metal cations like cesium can influence the stability and formation of specific Zirconium iodide clusters. For instance, Zr6I12C and Zr6I14C are unstable in the presence of CsI, leading to the formation of Cs2Zr7I18C, which can be represented as Cs2ZrI6·Zr6I12C [].
Q11: What happens when Zirconium iodide interacts with ethers?
A11: The interaction between Zirconium halides (chloride, bromide, iodide) and ethers like ethyl formate, ethyl acetate, and ethyl butyrate leads to the formation of 1:1 and 1:2 molecular compounds. The heat of attachment for the first ether molecule is significantly higher than that for the second molecule [].
Q12: How does gamma radiation affect Cesium iodide and Barium iodide?
A12: Gamma irradiation has been shown to release small amounts of iodine from powdered samples of Cesium iodide and Barium iodide. This release is significantly influenced by impurities, particularly water. The estimated G values (number of iodine atoms released per 100 eV of absorbed energy) were on the order of 10-3 for CsI and BaI2 near room temperature [].
Q13: Does Oxygen impact the elasticity modulus and internal friction of Zirconium iodide?
A13: While specific research on the impact of Oxygen on the elasticity modulus and internal friction of Zirconium iodide is limited within these papers, it's important to note that Oxygen is a known contaminant in Zirconium metal production []. Oxygen impurities can significantly alter the mechanical properties of Zirconium and its alloys.
Q14: What analytical techniques are employed to characterize and study Zirconium iodide and its reactions?
A14: A range of analytical techniques is employed in the study of Zirconium iodide. These include X-ray crystallography for structural determination [, ], Knudsen cell mass spectrometry for thermodynamic characterization [], torsion-effusion methods for vapor pressure measurements [, ], Nuclear Magnetic Resonance (NMR) spectroscopy for studying interstitial atoms within clusters [], and cyclic voltammetry for examining the electrochemical behavior of clusters [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)









